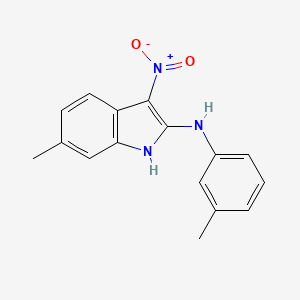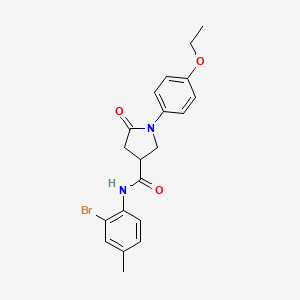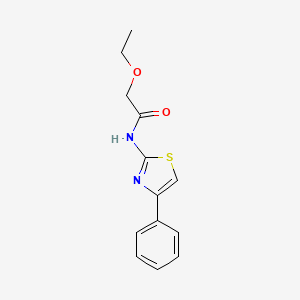![molecular formula C26H27N3O2 B4089143 N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B4089143.png)
N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide
説明
N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide, also known as MP-10, is a potent and selective inhibitor of the protein kinase C (PKC) enzyme. PKC is a family of serine/threonine kinases that play a crucial role in regulating cell growth, differentiation, and survival. MP-10 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
作用機序
N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide exerts its pharmacological effects by inhibiting the activity of PKC enzyme. PKC is a key regulator of several cellular processes, including cell growth, differentiation, and survival. N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune response.
Biochemical and Physiological Effects
N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide induces cell cycle arrest at the G1 phase, leading to the inhibition of cell growth and proliferation. N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide also induces apoptosis in cancer cells by activating the caspase cascade. Inflammatory cells, N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to the attenuation of the immune response. In neurodegenerative diseases, N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has been shown to reduce the accumulation of amyloid-beta and tau proteins, leading to the prevention of neuronal damage.
実験室実験の利点と制限
N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has several advantages for laboratory experiments. It is a highly specific inhibitor of PKC enzyme, making it an ideal tool for studying the role of PKC in cellular processes. N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide is also highly potent, with an IC50 value in the nanomolar range. However, N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has some limitations for laboratory experiments. It is a synthetic compound that requires specialized equipment and expertise to synthesize. Additionally, N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide is not water-soluble, which can limit its application in some experiments.
将来の方向性
There are several future directions for the research on N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide. One potential application is in the treatment of cancer. N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy in clinical trials. Another potential application is in the treatment of neurodegenerative diseases. N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has shown neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to evaluate its potential therapeutic value. Additionally, N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide can be used as a tool to study the role of PKC in cellular processes, which can lead to the development of new therapeutic targets.
科学的研究の応用
N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has been widely studied for its potential therapeutic applications in several diseases. In cancer, N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has also been investigated for its anti-inflammatory properties in diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-20-7-9-22(10-8-20)26(31)29-17-15-28(16-18-29)24-13-11-23(12-14-24)27-25(30)19-21-5-3-2-4-6-21/h2-14H,15-19H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKCWKMKCSDLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-acetylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4089081.png)
![3-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4089094.png)

![7-(3-bromophenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4089097.png)
![4-chloro-N-{2-[(4-fluorophenyl)thio]-2-phenylethyl}benzenesulfonamide](/img/structure/B4089105.png)
![1-(4-bromophenyl)-5-(4-ethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4089111.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B4089119.png)
![4-methoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4089124.png)
![5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4089131.png)


![5-{1-[(4-methylphenyl)sulfonyl]propyl}-8-nitroquinoline](/img/structure/B4089181.png)